1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

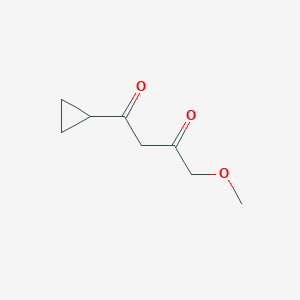

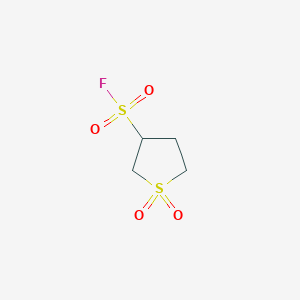

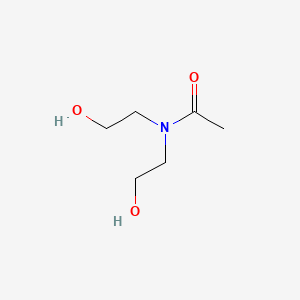

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride, also known as DTSSP, is a chemical compound that is widely used in scientific research. It is a water-soluble, membrane-impermeable, and heterobifunctional cross-linker that is commonly used to covalently link proteins and other biomolecules. DTSSP has several advantages over other cross-linkers, including its ability to react with a wide range of functional groups, its stability in aqueous solutions, and its low toxicity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,1-Dioxo-1λ⁶-thiolane-3-sulfonyl fluoride is a sulfonyl fluoride, a class of compounds with diverse applications in synthesis and chemical research. Laudadio et al. (2019) describe an electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides with potassium fluoride. This method offers a mild and environmentally benign route for generating these compounds, highlighting their broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl groups (Laudadio et al., 2019).

Applications in Click Chemistry

The popularity of sulfur(VI) fluoride exchange (SuFEx) click chemistry has increased the interest in sulfonyl fluorides. Cao et al. (2020) demonstrate an accelerated synthesis of sulfonyl fluorides using electrochemical oxidative coupling, which is significant for SuFEx reactions. This approach showcases the quick and efficient production of sulfonyl fluorides, essential for click chemistry applications (Cao et al., 2020).

Role in Protein and Peptide Labeling

Sulfonyl fluorides, including 1,1-Dioxo-1λ⁶-thiolane-3-sulfonyl fluoride, find utility in bioconjugation chemistry, particularly in labeling peptides and proteins. De Bruin et al. (2005) developed a fluoropyridine-based maleimide reagent for labeling peptides and proteins via conjugation with a thiol function. This demonstrates the compound's potential in creating radiopharmaceuticals for positron emission tomography (PET) (De Bruin et al., 2005).

Utility in Organic Synthesis

The reactivity and stability of sulfonyl fluorides make them valuable in various organic synthesis applications. Smedley et al. (2018) show the use of sulfonyl fluorides as connective hubs in synthesizing novel organic compounds, underlining their versatility in chemical reactions (Smedley et al., 2018).

Propriétés

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZDJPOKOBIZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)

![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)

![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)

![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)

![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)